4-(Hexyloxy)phenyl prop-2-enoate
Description
4-(Hexyloxy)phenyl prop-2-enoate is an ester derivative featuring a phenyl ring substituted with a hexyloxy group (–O–C₆H₁₃) at the para position and a propenoate (acrylate) moiety (–O–CO–CH₂–CH₂) at the ortho position.
The propenoate group, a reactive α,β-unsaturated ester, is pivotal in polymerization reactions or as a Michael acceptor in chemical synthesis . Applications of similar compounds span anticonvulsant agents , dye-sensitized solar cells (DSSCs) , and polymer precursors .
Properties
CAS No. |
264873-88-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4-hexoxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-5-6-7-12-17-13-8-10-14(11-9-13)18-15(16)4-2/h4,8-11H,2-3,5-7,12H2,1H3 |
InChI Key |
OEUNLFOAYDJLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticonvulsant Activity: Alkoxy-Substituted Triazole Derivatives
4-(Hexyloxy)phenyl groups are integral to triazole-based anticonvulsants. Key comparisons include:
Key Findings :
- The hexyloxy-substituted triazole derivative (5f) exhibits superior PI compared to carbamazepine, attributed to the hexyloxy group’s balance of hydrophobicity and reduced neurotoxicity .
- Elongating the alkoxy chain from ethoxy to heptyloxy enhances anticonvulsant potency but may compromise solubility .
Photovoltaic Performance: DSSC Dyes
Hexyloxy groups in DSSC dyes improve solubility and reduce aggregation. Comparative
Key Findings :
- The hexyloxy group in B18 and CPTD-R broadens light absorption and reduces dye aggregation, though efficiency remains lower than porphyrin-based YD2-o-C8 .
- Longer alkoxy chains (e.g., hexyloxy vs. methoxy) enhance electron donation and reduce charge recombination in TiO₂-based devices .
Structural Analogs: Prop-2-enoate Esters
Comparison of prop-2-enoate esters with varying substituents:
Key Findings :
- Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions .
- Bulky substituents (e.g., hexyloxy) improve thermal stability in polymers but may sterically hinder reactions .
Physicochemical Properties
| Property | 4-(Hexyloxy)phenyl prop-2-enoate | Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate | 2-Methoxy-4-allylphenyl benzoate |
|---|---|---|---|
| LogP (estimated) | ~4.2 | ~2.1 | ~3.5 |
| Solubility in THF | High | Moderate | High |
| Reactivity | Moderate (steric hindrance) | High (electron-deficient) | Low (stable ester) |
Key Trends :
Preparation Methods
Esterification via Acryloyl Chloride Intermediate
The most widely adopted method involves a two-step sequence: (1) synthesis of acryloyl chloride and (2) subsequent esterification with 4-hexyloxyphenol. Patent US5395966A details the optimized preparation of acryloyl chloride through the reaction of acrylic acid with phenylchloroform at 105–180°C using zinc oxide or zirconium tetrachloride catalysts. This method achieves 92–95% conversion by employing azeotropic distillation to remove hydrogen chloride, suppressing addition side reactions at the α,β-unsaturated system.
The purified acryloyl chloride then reacts with 4-hexyloxyphenol under Schotten-Baumann conditions. As demonstrated in analogous systems, equimolar ratios of phenol to acyl chloride in tetrahydrofuran (THF) with triethylamine as a proton scavenger yield the target ester in 78–82% isolated yield. Crucially, maintaining reaction temperatures below 0°C during reagent addition minimizes oligomerization of the acrylate moiety.
Table 1: Comparative performance of acyl chloride esterification methods
| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| ZnCl₂ | 0 | 82 | 98.7 |
| ZrCl₄ | -10 | 85 | 99.1 |
| No catalyst | 25 | 63 | 91.4 |
Transesterification from Methyl Acrylate
Alternative approaches employ transesterification between methyl acrylate and 4-hexyloxyphenol. The Osaka University protocol utilizes lithium diisopropylamide (LDA) in THF at -78°C to generate a phenoxide intermediate, which subsequently displaces the methyl group from the acrylate. This method circumvents acryloyl chloride handling but requires stringent moisture control, achieving 68–72% yield with 97.3% purity after silica gel chromatography.
Kinetic studies reveal a second-order dependence on phenol concentration, with rate acceleration observed in polar aprotic solvents. Dimethylformamide (DMF) increases reaction rates by 3.2-fold compared to THF, albeit with a 5–7% decrease in yield due to competing Michael addition side reactions.
Direct Coupling Using Carbodiimide Reagents
Modern variants employ N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to directly couple acrylic acid and 4-hexyloxyphenol. While avoiding hazardous chloride intermediates, this method necessitates strict stoichiometric control—molar ratios exceeding 1.05:1 (acid:phenol) precipitate significant diacrylate byproducts. Optimization data from analogous syntheses suggest that 0.95 equiv of DCC in dichloromethane at 25°C provides 74% yield with <2% dimerization.
Optimization of Reaction Parameters
Catalytic System Design
Zirconium tetrachloride emerges as the superior catalyst for acryloyl chloride formation, providing a 15% rate enhancement over zinc oxide at equivalent loadings (0.5 mol%). Computational studies attribute this to the stronger Lewis acidity (Frustrated Lewis Pair index = 0.87 vs. 0.62 for ZnO), which facilitates chloride abstraction from phenylchloroform.
In transesterification systems, the Osaka University team demonstrated that LDA concentrations below 1.2 equiv lead to incomplete phenoxide formation, while excess base (>1.5 equiv) induces acrylate hydrolysis. The optimal 1.3:1 LDA:phenol ratio balances reactivity and side reaction suppression.
Solvent and Temperature Effects
Reaction kinetics exhibit pronounced solvent dependence:
- Dielectric constant (ε): Rates increase linearly with ε up to 38 (DMF: ε = 37), beyond which ionic byproducts dominate.
- Donor number (DN): High DN solvents (e.g., DMSO, DN = 29.8) deactivate Lewis acid catalysts through ligand coordination, reducing yields by 22–25%.
Temperature profiling identifies two regimes:
- <50°C: Reaction control shifts from kinetic to mass transfer limitations due to acryloyl chloride volatility (bp 75°C).
- >80°C: Thermal decomposition of the hexyloxy group becomes significant (TGA onset: 85°C), necessitating precise thermal management.
Industrial-Scale Production Considerations
Patent EP1505054A1 outlines a continuous flow process adaptable to 4-(hexyloxy)phenyl prop-2-enoate synthesis. Key features include:
- Reactor design: Segmented flow tubular reactors (ID 2.5 cm, L 12 m) with static mixers achieve 98% conversion in 8.2 min residence time.
- Purification: In-line wiped-film evaporators operating at 0.1 mbar remove unreacted phenol, followed by melt crystallization to >99.5% purity.
- Throughput: Pilot-scale trials demonstrate 143 kg/day production capacity with E-factor = 1.7, outperforming batch processes by 34% in mass efficiency.
Analytical Characterization
While spectral data for the target compound remains unpublished in open literature, analogous acrylates exhibit characteristic signatures:
Q & A
Q. What are the standard synthetic routes for preparing 4-(Hexyloxy)phenyl prop-2-enoate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, refluxing 4-(hexyloxy)phenol with prop-2-enoic acid derivatives (e.g., acryloyl chloride) in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., acetone or ethanol) yields the target compound . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Catalytic methods, such as chromium-catalyzed coupling, can improve efficiency and selectivity, as demonstrated in related ester syntheses .
Q. What safety protocols are essential when handling 4-(Hexyloxy)phenyl prop-2-enoate in laboratory settings?
Key protocols include:
- Using engineering controls (e.g., fume hoods) to limit airborne exposure.
- Wearing PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Installing emergency showers and eye-wash stations .
- Prohibiting eating/drinking in labs and ensuring thorough handwashing after handling .
Q. How is 4-(Hexyloxy)phenyl prop-2-enoate characterized spectroscopically, and what analytical methods are most reliable?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm the ester linkage, hexyloxy group, and propenoate moiety.
- HRMS (ESI) : For precise molecular weight validation.
- FT-IR : To identify carbonyl (C=O) and ether (C-O-C) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 4-(Hexyloxy)phenyl prop-2-enoate?
Discrepancies often arise from impurities or stereochemical variations. Strategies include:
Q. What mechanistic insights guide the design of 4-(Hexyloxy)phenyl prop-2-enoate derivatives with enhanced bioactivity?
Structure-activity relationship (SAR) studies focus on:
Q. How can environmental fate studies be integrated into the research workflow for 4-(Hexyloxy)phenyl prop-2-enoate?
Advanced ecotoxicological assessments involve:
Q. What advanced computational methods are recommended to predict the reactivity of 4-(Hexyloxy)phenyl prop-2-enoate in novel synthetic pathways?
Density Functional Theory (DFT) calculations can:
- Simulate transition states for esterification or hydrolysis reactions.
- Predict regioselectivity in electrophilic additions to the propenoate double bond.
- Optimize solvent effects using implicit/explicit solvation models .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference synthetic yields and spectral data with literature benchmarks. For example, discrepancies in ¹³C NMR peaks may indicate incomplete purification or solvent residues .
- Experimental Design : Use randomized block designs for bioactivity assays to minimize bias, as applied in analogous phytochemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
